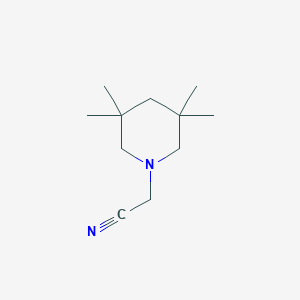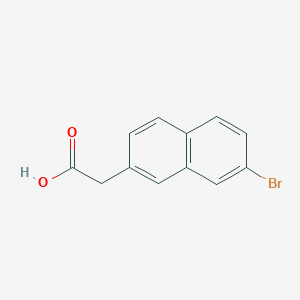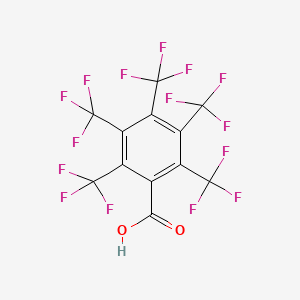
non-2-en-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Non-2-en-4-one, also known as 2-nonen-4-one, is an organic compound with the molecular formula C(_9)H(_16)O. It is a member of the ketone family, characterized by the presence of a carbonyl group (C=O) within its structure. This compound is notable for its distinct odor and is often used in the flavor and fragrance industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Non-2-en-4-one can be synthesized through various methods. One common approach involves the aldol condensation of hexanal with acetone, followed by dehydration to form the desired enone. The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure the formation of the enone.
Industrial Production Methods
In an industrial setting, this compound is often produced via the catalytic dehydrogenation of nonan-2-ol. This process involves the use of metal catalysts such as copper or palladium at elevated temperatures. The reaction is carried out in a continuous flow reactor to maximize yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Non-2-en-4-one undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound with hydrogen in the presence of a metal catalyst such as palladium on carbon can yield nonan-2-ol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO(_4)), acidic or basic medium.
Reduction: Hydrogen gas (H(_2)), palladium on carbon (Pd/C) catalyst.
Substitution: Grignard reagents (RMgX), organolithium reagents (RLi).
Major Products
Oxidation: Nonanoic acid.
Reduction: Nonan-2-ol.
Substitution: Various alcohols or other substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Non-2-en-4-one has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its role in pheromone signaling in certain insect species.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in the flavor and fragrance industry due to its distinctive odor.
Mecanismo De Acción
The mechanism by which non-2-en-4-one exerts its effects varies depending on the context. In biological systems, it may interact with olfactory receptors, triggering a sensory response. In chemical reactions, the carbonyl group acts as an electrophilic center, making it susceptible to nucleophilic attack.
Comparación Con Compuestos Similares
Non-2-en-4-one can be compared with other enones such as:
Non-3-en-2-one: Similar structure but with the double bond and carbonyl group in different positions.
Non-4-en-2-one: Another positional isomer with distinct chemical properties.
Uniqueness
This compound is unique due to its specific odor profile and its utility in various industrial applications. Its position of the double bond and carbonyl group also influences its reactivity and the types of reactions it can undergo.
List of Similar Compounds
- Non-3-en-2-one
- Non-4-en-2-one
- 2-Nonenal
- 4-Nonenal
Propiedades
Número CAS |
32064-72-5 |
|---|---|
Fórmula molecular |
C9H16O |
Peso molecular |
140.22 g/mol |
Nombre IUPAC |
non-2-en-4-one |
InChI |
InChI=1S/C9H16O/c1-3-5-6-8-9(10)7-4-2/h4,7H,3,5-6,8H2,1-2H3 |
Clave InChI |
WTAYWTBOEQYGOG-UHFFFAOYSA-N |
SMILES isomérico |
CCCCCC(=O)/C=C/C |
SMILES canónico |
CCCCCC(=O)C=CC |
Densidad |
0.855-0.859 |
Descripción física |
Clear colourless or pale yellow liquid; Fruity aroma |
Solubilidad |
Sparingly soluble in water; soluble in non-polar solvents Soluble (in ethanol) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-methoxyethyl 5-carbamoyl-2-[(2-chloroacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B12109320.png)
![4-[(Cyclopropylamino)sulfonyl]benzoyl chloride](/img/structure/B12109328.png)




![2-(Aminomethyl)cyclobutyl]methanamine 2-hydroxypropanoic acid platinum salt](/img/structure/B12109356.png)


![4-[[2-[[6-Amino-2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[2-[[2-[[2-[[6-amino-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxo-5-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12109383.png)

